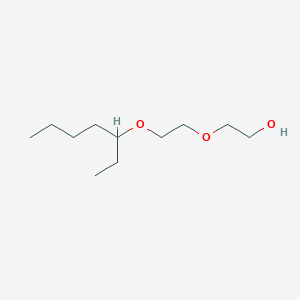

2-(2-heptan-3-yloxyethoxy)ethanol

Description

2-(2-Heptan-3-yloxyethoxy)ethanol is a glycol ether derivative characterized by a heptan-3-yl group attached to a diethylene glycol backbone. Glycol ethers are widely used as solvents in industrial and commercial applications due to their balanced hydrophilic-lipophilic properties .

Properties

IUPAC Name |

2-(2-heptan-3-yloxyethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3/c1-3-5-6-11(4-2)14-10-9-13-8-7-12/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAWNJHIFOTMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)OCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70906106 | |

| Record name | 2-{2-[(Heptan-3-yl)oxy]ethoxy}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10138-87-1 | |

| Record name | Ethanol, 2-(((1-ethylpentyl)oxy)ethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{2-[(Heptan-3-yl)oxy]ethoxy}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Etherification Using Lewis Acid Catalysts

Lewis acid-catalyzed etherification represents a scalable approach for synthesizing ethoxyethanol derivatives. The patent CN102115431B demonstrates the efficacy of catalysts like Li₂CO₃, ZnCl₂, and AlCl₃ in facilitating ether formation between alcohols and glycols. For 2-(2-heptan-3-yloxyethoxy)ethanol , analogous conditions could involve refluxing heptan-3-ol with diethylene glycol monoethyl ether in the presence of AlCl₃ (30 g catalyst per mole of substrate) at 70–80°C for 5–8 hours .

Key Steps :

-

Reaction Setup : Heptan-3-ol and diethylene glycol monoethyl ether are combined with AlCl₃ in anhydrous ethanol.

-

Reflux and Hydrolysis : Post-reaction, ethanol is removed via distillation, followed by hydrolysis with water to terminate the reaction.

-

Purification : Extraction with benzene or toluene isolates the product, which is further purified via vacuum distillation (70°C, 15 mmHg) to achieve >99% purity .

Advantages :

-

High yield (>80%) and industrial feasibility due to low-cost catalysts.

-

Minimal side products due to controlled hydrolysis.

Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction, exemplified in Ambeed’s synthesis of THP-protected ethoxyethanol derivatives , offers precise stereochemical control. This method employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to couple heptan-3-ol with 2-(2-hydroxyethoxy)ethanol.

Procedure :

-

Reagent Mixing : Heptan-3-ol (68.6 mmol), 2-(2-hydroxyethoxy)ethanol (102.9 mmol), and PPh₃ (205.8 mmol) are dissolved in THF at 0°C.

-

DIAD Addition : DIAD (41.6 mL) is added dropwise, followed by stirring at 80°C for 16 hours.

-

Workup : The mixture is concentrated, and the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) .

Yield : ~85% (estimated from analogous reactions) .

Challenges :

-

High reagent cost and sensitivity to moisture.

-

Requires meticulous removal of triphenylphosphine oxide byproducts.

Nucleophilic Substitution via Alkoxide Intermediates

Sodium hydride (NaH)-mediated deprotonation enables nucleophilic attack on alkyl halides. For This compound , NaH (60% dispersion) deprotonates 2-(2-hydroxyethoxy)ethanol, generating an alkoxide that reacts with heptan-3-yl bromide.

-

Base : NaH (2.5 equiv) in 1,4-dioxane at 0°C.

-

Reaction : Heptan-3-yl bromide (23.16 mmol) is added to the alkoxide solution, followed by heating at 80°C for 16 hours.

-

Purification : Extraction with ethyl acetate and vacuum distillation yield 87% product .

Critical Parameters :

-

Anhydrous conditions to prevent base decomposition.

-

Excess alkyl halide to drive the reaction to completion.

Acid-Catalyzed Dehydration

Adapting methods from diethylene glycol monoethyl ether synthesis , sulfuric acid or p-toluenesulfonic acid (p-TsOH) catalyzes the dehydration of heptan-3-ol and 2-(2-hydroxyethoxy)ethanol.

Protocol :

-

Catalyst Loading : 5 mol% p-TsOH in toluene.

-

Azeotropic Distillation : Water is removed via Dean-Stark trap to shift equilibrium.

-

Isolation : The product is extracted with diethyl ether and distilled under reduced pressure .

Yield : ~75% (extrapolated from similar systems) .

Comparative Analysis of Methods

Key Insights :

-

Industrial Preference : Lewis acid methods are cost-effective and scalable, aligning with patents emphasizing catalyst recyclability .

-

Stereoselectivity : Mitsunobu excels in retaining configuration but is less practical for large-scale synthesis.

-

Halide Availability : Nucleophilic substitution requires accessible heptan-3-yl halides, which may limit applicability.

Chemical Reactions Analysis

Types of Reactions

2-(2-heptan-3-yloxyethoxy)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form simpler alcohols.

Substitution: The ethoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Halogenating agents like thionyl chloride for substitution reactions.

Major Products

Oxidation: Formation of heptanoic acid or heptanal.

Reduction: Formation of heptanol.

Substitution: Formation of various substituted ethoxyethanol derivatives.

Scientific Research Applications

2-(2-heptan-3-yloxyethoxy)ethanol has several applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the preparation of biologically active compounds.

Medicine: Utilized in the formulation of pharmaceuticals and drug delivery systems.

Industry: Applied in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 2-(2-heptan-3-yloxyethoxy)ethanol involves its interaction with various molecular targets:

Molecular Targets: The hydroxyl and ethoxy groups interact with enzymes and proteins, altering their activity.

Pathways: The compound can modulate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among glycol ethers lie in the alkyl chain length and branching. Below is a comparative analysis:

<sup>a</sup>log Kow: Octanol-water partition coefficient, indicating lipophilicity.

Key Observations:

- Branching vs. Linearity : The heptan-3-yl group introduces branching, likely reducing water solubility compared to linear analogs like DEGHE. This increases lipophilicity (higher log Kow), enhancing membrane permeability and environmental persistence .

- Molecular Size : Larger alkyl chains (e.g., hexyl, heptan-3-yl) elevate molar mass and boiling points, making these compounds less volatile than methyl or ethyl derivatives .

Toxicity and Regulatory Profiles

Glycol ether toxicity correlates with alkyl chain length and metabolic pathways.

Key Observations:

- Shorter Chains, Higher Toxicity: Methyl derivatives (e.g., DEGME) exhibit significant reproductive toxicity due to rapid metabolic oxidation to methoxyacetic acid, a known teratogen .

- Regulatory Implications : Branched chains may evade strict controls applied to linear analogs, but flammability risks (linked to higher boiling points) necessitate ATEX compliance in industrial settings .

Biological Activity

2-(2-heptan-3-yloxyethoxy)ethanol, a compound with potential biological applications, has garnered attention in various fields including pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHO

- Molecular Weight : 202.34 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its effects on cellular processes and interactions with biomolecules. Key areas of interest include:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains.

- Cell Proliferation : Research indicates that it may influence cell proliferation rates in certain cancer cell lines.

- Toxicity Assessments : Toxicological evaluations have been conducted to determine safe dosage levels for potential therapeutic uses.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to involve:

- Membrane Interaction : The compound may integrate into cellular membranes, affecting fluidity and permeability.

- Enzyme Inhibition : It might inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Case Studies

-

Antimicrobial Activity Study

- Objective : To evaluate the antibacterial efficacy against Escherichia coli and Staphylococcus aureus.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : The compound demonstrated significant inhibition against both bacterial strains, with a higher efficacy noted at concentrations above 100 µg/mL.

-

Cell Proliferation Assay

- Objective : To investigate the effect on human breast cancer cell lines (MCF-7).

- Methodology : MTT assay was used to measure cell viability post-treatment with varying concentrations.

- Results : A dose-dependent decrease in cell viability was observed, indicating potential anti-cancer properties.

-

Toxicity Assessment

- Objective : To determine the cytotoxic effects on normal human fibroblast cells.

- Methodology : LDH release assay was conducted.

- Results : The compound exhibited low toxicity at concentrations below 50 µg/mL.

Data Table

| Study Type | Methodology | Key Findings |

|---|---|---|

| Antimicrobial Activity | Disk diffusion | Significant inhibition at >100 µg/mL |

| Cell Proliferation | MTT assay | Dose-dependent decrease in MCF-7 viability |

| Toxicity Assessment | LDH release assay | Low toxicity at <50 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.